

# Zolbetuximab Combinations Demonstrate Improved Progression-Free Survival in Advanced Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST362   |           |
| Cat. No.:            | B611019 | Get Quote |

A comprehensive analysis of recent clinical trial data reveals that Zolbetuximab, in combination with standard chemotherapy regimens, significantly extends progression-free survival (PFS) for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. This guide provides a detailed comparison of Zolbetuximab combination therapies with alternative treatments, supported by experimental data from pivotal clinical trials.

## **Comparative Analysis of Progression-Free Survival**

The efficacy of Zolbetuximab has been primarily evaluated in two major Phase 3 clinical trials: SPOTLIGHT and GLOW. These studies assessed the addition of Zolbetuximab to standard first-line chemotherapy regimens, mFOLFOX6 and CAPOX, respectively. The results, when compared with standard chemotherapy and other targeted therapies, underscore the potential of Zolbetuximab as a new standard of care for this specific patient population.



| Treatment<br>Regimen        | Clinical Trial | Median PFS<br>(months) | Hazard Ratio<br>(95% CI)                                               | Patient<br>Population                                                            |
|-----------------------------|----------------|------------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Zolbetuximab +<br>mFOLFOX6  | SPOTLIGHT      | 10.61                  | 0.75 (0.60-0.94)                                                       | CLDN18.2- positive, HER2- negative advanced gastric/GEJ adenocarcinoma           |
| Placebo +<br>mFOLFOX6       | SPOTLIGHT      | 8.67                   | CLDN18.2- positive, HER2- negative advanced gastric/GEJ adenocarcinoma |                                                                                  |
| Zolbetuximab +<br>CAPOX     | GLOW           | 8.21                   | 0.687 (0.544-<br>0.866)                                                | CLDN18.2- positive, HER2- negative advanced gastric/GEJ adenocarcinoma           |
| Placebo +<br>CAPOX          | GLOW           | 6.80                   | CLDN18.2- positive, HER2- negative advanced gastric/GEJ adenocarcinoma |                                                                                  |
| Nivolumab +<br>Chemotherapy | CheckMate 649  | 8.3 (PD-L1 CPS<br>≥5)  | 0.70 (0.60-0.81)                                                       | HER2-negative<br>advanced<br>gastric/GEJ/esop<br>hageal<br>adenocarcinoma[<br>1] |
| Chemotherapy<br>Alone       | CheckMate 649  | 6.1 (PD-L1 CPS<br>≥5)  | HER2-negative advanced                                                 |                                                                                  |





|          |         |            | gastric/GEJ/esop<br>hageal<br>adenocarcinoma[<br>1] |
|----------|---------|------------|-----------------------------------------------------|
| mFOLFOX6 | Various | ~6.0 - 6.4 | Advanced Gastric Cancer[2][3]                       |

Data Summary: The SPOTLIGHT trial demonstrated a median PFS of 10.61 months for the Zolbetuximab plus mFOLFOX6 arm, compared to 8.67 months for the placebo plus mFOLFOX6 arm.[4] Similarly, the GLOW trial showed a median PFS of 8.21 months with Zolbetuximab plus CAPOX versus 6.80 months with placebo plus CAPOX. A pooled analysis of both trials showed a median PFS of 9.2 months for the zolbetuximab-chemotherapy combination versus 8.2 months for chemotherapy alone, with a hazard ratio of 0.71.[5] These findings represent a statistically significant reduction in the risk of disease progression or death. When compared to another first-line option for HER2-negative advanced gastric cancer, nivolumab plus chemotherapy, which showed a median PFS of 8.3 months in patients with a PD-L1 CPS of ≥5 in the CheckMate 649 trial, the Zolbetuximab combinations present a compelling alternative, particularly for the CLDN18.2-positive subgroup.[1]

## **Experimental Protocols**

The robust clinical data supporting Zolbetuximab combinations stem from meticulously designed Phase 3 trials.

#### SPOTLIGHT Trial (NCT03504397)

- Objective: To evaluate the efficacy and safety of Zolbetuximab in combination with mFOLFOX6 as a first-line treatment for patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[4]
- Study Design: A global, randomized, double-blind, placebo-controlled trial.
- Patient Population: 565 patients were randomized 1:1 to receive either Zolbetuximab plus mFOLFOX6 or placebo plus mFOLFOX6.[4] Key inclusion criteria included histologically confirmed, previously untreated, locally advanced unresectable or metastatic gastric or GEJ



adenocarcinoma with CLDN18.2-positive status (defined as moderate-to-strong membranous staining in ≥75% of tumor cells) and HER2-negative status.[6]

- Treatment Regimen:
  - Zolbetuximab Arm: Zolbetuximab administered at a loading dose of 800 mg/m² on day 1 of cycle 1, followed by 600 mg/m² every 3 weeks for subsequent cycles, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 46-48 hour infusion of 2400 mg/m²) administered every 2 weeks.[6]
  - Placebo Arm: Placebo administered on the same schedule as Zolbetuximab, in combination with mFOLFOX6.[4]
- Primary Endpoint: Progression-free survival, as assessed by an independent review committee.[4]

### **GLOW Trial (NCT03653507)**

- Objective: To assess the efficacy and safety of Zolbetuximab in combination with CAPOX as a first-line treatment for the same patient population as the SPOTLIGHT trial.[6]
- Study Design: A global, randomized, double-blind, placebo-controlled trial.
- Patient Population: Similar inclusion criteria to the SPOTLIGHT trial, with patients randomized to receive either Zolbetuximab plus CAPOX or placebo plus CAPOX.[6]
- Treatment Regimen:
  - Zolbetuximab Arm: Zolbetuximab administered at the same dosage and schedule as in the SPOTLIGHT trial, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, followed by a 7-day rest period, and oxaliplatin 130 mg/m² on day 1 of each 3-week cycle).[6]
  - Placebo Arm: Placebo administered on the same schedule as Zolbetuximab, in combination with CAPOX.[6]
- Primary Endpoint: Progression-free survival.[6]



Check Availability & Pricing

## **Signaling Pathways and Mechanism of Action**

Zolbetuximab's therapeutic effect is rooted in its specific targeting of CLDN18.2, a tight junction protein. In normal gastric tissue, CLDN18.2 is typically shielded within the tight junctions. However, in gastric cancer cells, cellular polarity is often disrupted, leading to the exposure of CLDN18.2 on the cell surface, making it an accessible target for monoclonal antibodies.[5]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. The Comparison of mDCF and mFOLFOX-6 as First-Line Treatment in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Zolbetuximab Combinations Demonstrate Improved Progression-Free Survival in Advanced Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611019#progression-free-survival-rates-with-zolbetuximab-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com